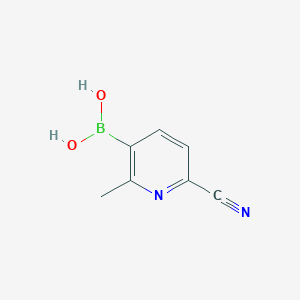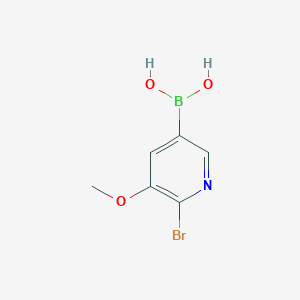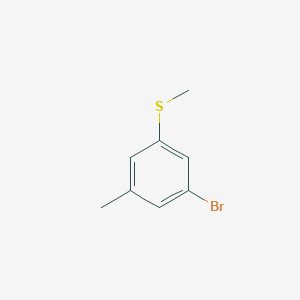
2-Bromo-6-chloro-3-(methylthio)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-chloro-3-(methylthio)benzoic acid is an organic compound with the molecular formula C8H6BrClO2S and a molecular weight of 281.56 g/mol . This compound is characterized by the presence of bromine, chlorine, and a methylthio group attached to a benzoic acid core. It is commonly used in various chemical synthesis processes and has applications in scientific research.
作用機序
Target of Action
Benzoic acid derivatives are known to interact with various biological targets, influencing cellular processes .
Mode of Action
It’s known that benzoic acid derivatives can participate in various chemical reactions, such as protodeboronation . This process involves the removal of a boron group from a molecule, which can lead to significant changes in the molecule’s reactivity and interactions with its targets .
Biochemical Pathways
The compound’s involvement in protodeboronation suggests it may influence pathways involving boronic esters . These esters are valuable building blocks in organic synthesis, and their modification can lead to significant downstream effects .
Pharmacokinetics
The compound’s molecular weight (28156) and solid physical form suggest it may have specific bioavailability characteristics .
Result of Action
The compound’s involvement in protodeboronation suggests it may influence the structure and function of molecules containing boronic esters .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-6-chloro-3-(methylthio)benzoic acid. For instance, the compound’s storage temperature (2-8°C) suggests it may be sensitive to heat . Additionally, its solid physical form indicates it may interact differently with the environment compared to liquid or gaseous compounds .
準備方法
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions: 2-Bromo-6-chloro-3-(methylthio)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while coupling reactions can produce biaryl compounds .
科学的研究の応用
2-Bromo-6-chloro-3-(methylthio)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
類似化合物との比較
- 5-Bromo-2-(methylthio)benzoic acid
- 3-Bromo-2-methylbenzoic acid
- 2-Chloro-6-methylthio-benzoic acid
Comparison: 2-Bromo-6-chloro-3-(methylthio)benzoic acid is unique due to the presence of both bromine and chlorine atoms, along with a methylthio group. This combination of functional groups provides distinct reactivity and properties compared to similar compounds. For instance, the presence of both halogens can influence the compound’s reactivity in substitution and coupling reactions .
特性
IUPAC Name |
2-bromo-6-chloro-3-methylsulfanylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2S/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRLMWLUHCUKPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=C(C=C1)Cl)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














